molecular formula C11H18O2 B14477520 1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- CAS No. 65339-06-2

1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-

Cat. No.: B14477520
CAS No.: 65339-06-2
M. Wt: 182.26 g/mol
InChI Key: CQBZZFOISAYUNY-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-: is an organic compound with the molecular formula C11H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,4-Dioxaspiro[4.5]dec-7-ene: A similar spiro compound with a slightly different structure.

    1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Another spiro compound with boronic acid functionality.

Comparison: 1,4-Dioxaspiro[45]dec-7-ene, 7,9,9-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

65339-06-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-8-ene

InChI

InChI=1S/C11H18O2/c1-9-6-10(2,3)8-11(7-9)12-4-5-13-11/h6H,4-5,7-8H2,1-3H3

InChI Key

CQBZZFOISAYUNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC2(C1)OCCO2)(C)C

Origin of Product

United States

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